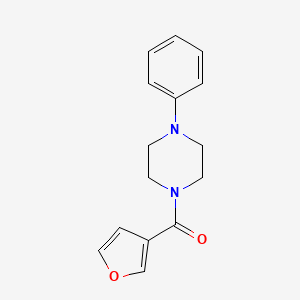

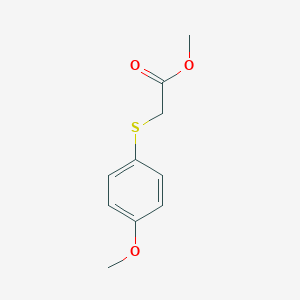

Methyl 2-((4-methoxyphenyl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

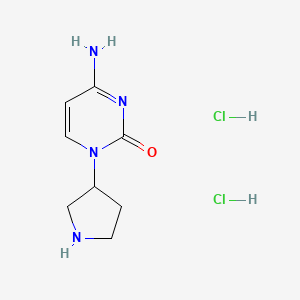

“Methyl 2-((4-methoxyphenyl)thio)acetate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

A green synthetic procedure was developed for the two-step synthesis of a similar compound, “methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Applications De Recherche Scientifique

Metabolism and Structural Analysis

- Methyl 2-((4-methoxyphenyl)thio)acetate and its derivatives are used in pharmacological research, particularly in the study of metabolism. For instance, Varynskyi and Kaplaushenko (2020) focused on the metabolism of a related compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, identifying its main metabolite structure through chromatography and mass spectrometry. They found that methylation of the active substance during metabolism forms a specific cation through N-methyltransferase (Varynskyi & Kaplaushenko, 2020).

Green Synthetic Procedures

- The compound has been utilized in the development of green synthetic procedures. Molnar, Komar, and Jerković (2022) developed a two-step green synthesis for a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, using environmentally friendly approaches like DES (Deep Eutectic Solvents) and microwave-induced synthesis (Molnar, Komar, & Jerković, 2022).

High-Performance Liquid Chromatography (HPLC)

- Gatti, Cavrini, Roveri, and Pinzauti (1990) investigated the use of a related methyl ester compound for the high-performance liquid chromatography of biologically important thiols, demonstrating its utility as a fluorogenic labeling reagent for HPLC analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Antibacterial and Analgesic Activity

- The derivatives of methyl 2-((4-methoxyphenyl)thio)acetate are researched for their biological activities. Osarumwense (2022, 2023) synthesized compounds with methoxyphenyl and thioxo-quinazolin-4-one structures, which showed significant antibacterial and analgesic activities (Osarumwense, 2022), (Osarumwense, 2023).

Electrochemical Studies

- Compounds related to methyl 2-((4-methoxyphenyl)thio)acetate have been studied in electrochemical research. Houmam, Hamed, and Still (2003) explored the electrochemical reduction of aryl thiocyanates and disulfides, providing insights into the mechanism and potential applications in electrochemical processes (Houmam, Hamed, & Still, 2003).

Crystal Structure and Synthesis

- The compound's derivatives have been used to study crystal structures and syntheses. Palusiak et al. (2004) focused on isochroman derivatives, including methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, analyzing their crystal structures and tendency to crystallize in chiral space groups (Palusiak et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, “4-Methoxyphenol”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life . It is advised to avoid breathing dust, wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and avoid release to the environment .

Propriétés

IUPAC Name |

methyl 2-(4-methoxyphenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBUBAFDERZGAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)

![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)

![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)